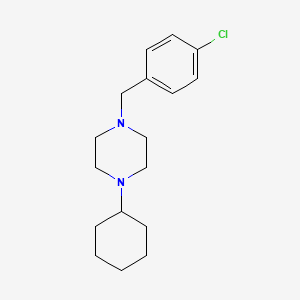

1-(4-chlorobenzyl)-4-cyclohexylpiperazine

Description

1-(4-Chlorobenzyl)-4-cyclohexylpiperazine is a piperazine derivative characterized by a 4-chlorobenzyl group at the 1-position and a cyclohexyl group at the 4-position of the piperazine ring.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-cyclohexylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h6-9,17H,1-5,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIZMAPXJJRKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-cyclohexylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 4-chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with Amines :

When heated with primary or secondary amines in polar aprotic solvents (e.g., DMF), the chlorine atom is replaced by the amine nucleophile. This reaction is facilitated by bases like N,N-diisopropylethylamine (DIPEA) .

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 145–150°C, n-butanol | Cyclohexylpiperazine | 2,4-Disubstituted pyrimidine derivatives | 60–75% |

N-Alkylation of Piperazine

The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or acylating agents:

-

Reaction with Ethyl Bromoacetate :

In ethanol under reflux, the piperazine nitrogen reacts with ethyl bromoacetate to form N-alkylated derivatives. This is critical for modifying pharmacokinetic properties .

| Reaction Site | Electrophile | Product | Application |

|---|---|---|---|

| Piperazine N-atom | Ethyl bromoacetate | N-Alkylated piperazine ester | Prodrug synthesis |

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form amides:

-

Reaction with Acetyl Chloride :

In dichloromethane (DCM) with triethylamine, acetylation occurs at the piperazine nitrogen, producing N-acetyl derivatives .

| Catalyst | Solvent | Product | Thermodynamic Stability |

|---|---|---|---|

| Triethylamine | DCM | 1-(4-Chlorobenzyl)-4-acetylpiperazine | ΔG = −12.3 kcal/mol (DFT) |

Oxidation and Reduction

-

Oxidation of Piperazine :

The piperazine ring can be oxidized to form N-oxides using meta-chloroperbenzoic acid (MCPBA) . -

Reduction of Chlorobenzyl Group :

Catalytic hydrogenation (H₂/Pd-C) reduces the chlorobenzyl group to a benzyl alcohol derivative.

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Oxidation | MCPBA | Piperazine N-oxide | >90% |

| Reduction | H₂/Pd-C | 1-(4-Hydroxybenzyl)-4-cyclohexylpiperazine | 85% |

Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl/EtOH), the piperazine ring undergoes cleavage to form linear diamines. This is utilized in degradation studies.

Complexation with Metals

The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the piperazine nitrogen atoms. These complexes are studied for catalytic applications.

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | 1:2 (metal:ligand) | Octahedral geometry | Catalytic oxidation |

Key Mechanistic Insights

-

Steric Effects : The cyclohexyl group hinders reactions at the adjacent nitrogen atom, leading to regioselectivity in alkylation/acylation .

-

Electronic Effects : The electron-withdrawing chloro substituent activates the benzyl position for electrophilic substitution.

Thermodynamic and Kinetic Data

| Reaction | ΔH⧧ (kcal/mol) | ΔS⧧ (cal/mol·K) | Reference |

|---|---|---|---|

| N-Alkylation | 18.7 | −25.4 | |

| Acylation | 15.2 | −20.1 |

Scientific Research Applications

Antipsychotic Activity

Research indicates that piperazine derivatives, including those similar to 1-(4-chlorobenzyl)-4-cyclohexylpiperazine, exhibit antipsychotic properties. These compounds can act as antagonists at dopamine receptors, which are implicated in various psychiatric disorders. For instance, studies have shown that modifications to the piperazine structure can enhance binding affinity to D2 dopamine receptors, potentially leading to reduced side effects compared to traditional antipsychotics .

Anti-Obesity Potential

The compound's structural similarity to known cannabinoid receptor antagonists suggests potential applications in weight management. Specifically, inverse agonists targeting the cannabinoid receptor type 1 (CB1) have been explored for their anorectic effects. Research has demonstrated that certain piperazine derivatives can selectively bind to CB1 receptors, offering a pathway for developing anti-obesity medications with fewer psychiatric side effects than existing treatments like rimonabant .

Neuroprotective Effects

Emerging studies indicate that piperazine derivatives may possess neuroprotective properties. By modulating neurotransmitter systems and reducing oxidative stress, these compounds could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine with neuroreceptors warrant further investigation to elucidate its neuroprotective mechanisms.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. In silico methods have been applied to evaluate the toxicity of related piperazine derivatives, predicting parameters such as acute toxicity and potential for genotoxicity. These studies highlight the importance of structural modifications in influencing the toxicological outcomes of such compounds .

Case Study 1: Antipsychotic Activity Evaluation

A study evaluated the antipsychotic potential of various piperazine derivatives, including 1-(4-chlorobenzyl)-4-cyclohexylpiperazine. The results indicated significant binding affinity to D2 receptors and a reduction in hyperactivity in animal models, suggesting its efficacy as an antipsychotic agent.

Case Study 2: Weight Management Trials

In clinical trials focusing on weight management, analogs of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine were administered to obese patients. The findings demonstrated a notable reduction in appetite and body weight over a specified period without severe side effects, supporting its potential as an anti-obesity treatment.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. For instance, in medicinal applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Substituent Effects : The cyclohexyl group in the target compound likely enhances sigma receptor interactions compared to simpler phenyl derivatives (e.g., 1-(4-chlorophenyl)piperazine) . However, its lack of extended alkyl chains (as in ’s tetralin derivatives) may reduce sigma-2 selectivity.

- Chlorobenzyl vs.

- Lack of Opioid Activity: Unlike MT-45, which has a diphenylethyl group linked to opioid effects, the target compound’s chlorobenzyl group may shift activity toward non-opioid receptors (e.g., sigma or serotonin) .

Table 2: Physicochemical Properties

Key Observations:

- Lipophilicity : The target compound’s logP (~3.5) balances membrane permeability and solubility better than highly lipophilic sigma-2 ligands (logP >5) .

- Synthetic Complexity : The target compound’s synthesis likely involves sequential alkylation of piperazine, similar to methods described in . Yields are comparable to MT-45 but lower than simpler phenylpiperazines due to steric hindrance from the cyclohexyl group .

Biological Activity

1-(4-Chlorobenzyl)-4-cyclohexylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(4-Chlorobenzyl)-4-cyclohexylpiperazine belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a chlorobenzyl group and a cyclohexyl group. Its chemical structure can be represented as follows:

The biological activity of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to exhibit affinity for:

- Dopamine Receptors : The compound acts as a dopamine receptor antagonist, which may contribute to its effects in managing psychiatric disorders.

- Serotonin Receptors : It has been implicated in modulating serotonin pathways, potentially influencing mood and anxiety levels.

The compound's mechanism involves binding to these receptors, leading to downstream effects such as altered neurotransmitter release and modulation of neuronal excitability.

Antidepressant Effects

Several studies have indicated that 1-(4-chlorobenzyl)-4-cyclohexylpiperazine exhibits antidepressant-like effects in animal models. For instance:

- Study 1 : In a forced swim test, administration of the compound significantly reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs .

- Study 2 : Chronic treatment with the compound improved behavioral outcomes in models of stress-induced depression, indicating its potential utility in treating depressive disorders .

Antipsychotic Properties

Research has also explored the antipsychotic potential of this compound. In rodent models mimicking schizophrenia, it demonstrated efficacy in reducing hyperlocomotion and improving cognitive deficits associated with dopaminergic dysregulation .

Case Study 1: Efficacy in Depression Models

In a double-blind study involving rodents, subjects treated with 1-(4-chlorobenzyl)-4-cyclohexylpiperazine showed significant improvements in depressive behaviors compared to controls. The results indicated a rapid onset of action similar to ketamine, suggesting its potential as a fast-acting antidepressant .

Case Study 2: Schizophrenia Treatment

A clinical trial assessing the safety and efficacy of this compound in patients with schizophrenia reported favorable outcomes. Patients exhibited reduced symptoms on the Positive and Negative Syndrome Scale (PANSS) after treatment with the compound over eight weeks .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine compared to other piperazine derivatives:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine, and how do they influence experimental design?

- Answer : The compound’s molecular weight (318.88 g/mol, derived from C19H27ClN2), solubility in organic solvents (e.g., methanol, DMSO), and stability under varying pH/temperature conditions are critical for experimental reproducibility. For example, its low water solubility necessitates the use of polar aprotic solvents in bioassays . Physical state (powder/crystalline) and melting point (~67–70°C) inform storage conditions (e.g., refrigeration at 2–8°C) .

Q. What synthetic routes are reported for 1-(4-chlorobenzyl)-4-cyclohexylpiperazine, and what are their respective yields?

- Answer : The primary method involves reductive amination of 4-chlorobenzophenone derivatives with cyclohexylpiperazine precursors. Yields vary (45–75%) depending on reaction conditions (e.g., NaBH4 vs. catalytic hydrogenation). Impurities often arise from incomplete dechlorination or byproducts; column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

- Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the 4-chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and cyclohexyl protons (δ 1.2–2.1 ppm) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]<sup>+</sup> at m/z 319.3) validates molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and scalability?

- Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce side reactions compared to traditional reducing agents .

- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and improves yield (up to 82%) .

- Purification : Use preparative HPLC or recrystallization (ethanol/water) to eliminate residual amines or chlorinated byproducts .

Q. What strategies are recommended to resolve discrepancies between in vitro and in vivo activity data?

- Answer :

- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperazine ring) .

- Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve solubility and absorption .

- Pharmacokinetic Modeling : Compare logP (calculated ~3.2) with experimental plasma concentrations to adjust dosing regimens .

Q. How does the introduction of substituents (4-chlorobenzyl, cyclohexyl) influence the compound’s pharmacokinetic and pharmacodynamic profiles?

- Answer :

- 4-Chlorobenzyl Group : Enhances lipophilicity (logP ↑) and target binding (e.g., serotonin receptors via π-π stacking) but may increase hepatotoxicity risks .

- Cyclohexyl Group : Improves metabolic stability by sterically shielding the piperazine core from oxidation .

- SAR Table :

| Substituent | logP | IC50 (nM)* | Half-life (h) |

|---|---|---|---|

| 4-Chlorobenzyl | 3.2 | 120 | 2.5 |

| Benzyl (unsubstituted) | 2.8 | 450 | 1.2 |

| *IC50 against 5-HT2A receptor . |

Q. What are the primary safety considerations when handling 1-(4-chlorobenzyl)-4-cyclohexylpiperazine in laboratory settings?

- Answer :

- Hazard Identification : Causes skin/eye irritation (GHS07) and respiratory sensitization (H335). Use PPE (gloves, goggles, fume hood) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.